molecular formula C8H11N3O2 B1321636 N-isopropyl-3-nitropyridin-2-amine CAS No. 26820-67-7

N-isopropyl-3-nitropyridin-2-amine

Cat. No.: B1321636
CAS No.: 26820-67-7
M. Wt: 181.19 g/mol
InChI Key: FIFYOMWPOMVFAZ-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The development of this compound emerged from the broader exploration of nitropyridine derivatives that began in the mid-20th century. The compound was first systematically characterized and assigned the Chemical Abstracts Service registry number 26820-67-7, with its initial documentation appearing in chemical databases in 2007. The synthesis methodology for this compound was established through the nucleophilic substitution reaction between 2-chloro-3-nitropyridine and isopropylamine, as documented in research published in Monatshefte für Chemie in 2002. This synthetic approach represented a significant advancement in the preparation of substituted nitropyridines, as it provided a reliable method for introducing alkylamino groups onto the pyridine ring while maintaining the nitro functionality intact.

The historical significance of this compound lies in its contribution to the understanding of aminopyridine chemistry and its role in expanding the available toolkit for heterocyclic synthesis. Early research recognized the potential of nitropyridine derivatives as important building blocks in pharmaceutical chemistry, leading to increased interest in developing efficient synthetic routes to various substituted analogues. The compound's discovery was part of a broader systematic investigation into the properties and applications of heteroaromatic compounds containing both electron-withdrawing nitro groups and electron-donating amino substituents.

Significance in Organic and Heterocyclic Chemistry

This compound occupies a crucial position in modern heterocyclic chemistry due to its unique electronic properties and synthetic versatility. The compound exemplifies the principles of heterocyclic reactivity, where the presence of multiple functional groups creates opportunities for diverse chemical transformations. The pyridine ring system provides a stable aromatic framework that can accommodate various substitution patterns, making it an ideal scaffold for pharmaceutical applications. Research has demonstrated that nitropyridine derivatives like this compound exhibit significant biological activities, particularly in cancer research where they have shown potential as anticancer agents through mechanisms involving apoptosis induction and cell cycle arrest.

The compound's significance extends beyond its individual properties to its role as a representative member of the broader aminopyridine family. Heterocyclic compounds containing nitrogen atoms constitute more than half of all known organic compounds, with pyridine derivatives being particularly abundant in natural products and pharmaceuticals. The structural features of this compound, including its substitution pattern and functional group arrangement, make it an excellent model system for studying the reactivity patterns of substituted pyridines. This has led to its widespread use in academic research and industrial applications where understanding heterocyclic chemistry is essential.

Classification and Structural Relationship to Aminopyridines

This compound belongs to the broader classification of aminopyridines, which are heterocyclic aromatic compounds characterized by the presence of both pyridine rings and amino functional groups. Within this classification, the compound is specifically categorized as a 2-aminopyridine derivative, distinguished by the amino substituent at the 2-position of the pyridine ring. The additional presence of the nitro group at the 3-position places it in the subcategory of nitroaminopyridines, which are known for their unique electronic properties and reactivity patterns.

The structural relationship to other aminopyridines reveals important patterns in chemical behavior and biological activity. Compared to simple aminopyridines such as 2-aminopyridine (CAS 504-29-0) and 4-aminopyridine (CAS 504-24-5), which have molecular weights of 94.12 grams per mole, this compound exhibits enhanced lipophilicity due to the isopropyl substituent and modified electronic properties due to the nitro group. The compound shares structural similarities with other substituted aminopyridines, including 2-amino-3-nitropyridine (CAS 4214-75-9), which lacks the isopropyl substitution. This structural comparison highlights the role of alkyl substitution in modifying the physical and chemical properties of the parent aminopyridine framework.

The classification system for heterocyclic compounds places this compound within the six-membered heterocycles containing one nitrogen atom, specifically in the pyridine family. The compound's IUPAC name, 3-nitro-N-propan-2-ylpyridin-2-amine, reflects its systematic classification and structural features, providing clear identification of the substitution pattern and functional groups present in the molecule.

Overview of Chemical and Physical Properties

The chemical and physical properties of this compound reflect the combined influences of its pyridine ring system, nitro group, and isopropyl amine substituent. The compound exhibits a predicted boiling point of 303.2 ± 27.0 degrees Celsius and a density of 1.229 ± 0.06 grams per cubic centimeter. These values indicate a relatively high molecular density and boiling point compared to simple pyridine derivatives, reflecting the presence of the nitro group and the extended alkyl substitution.

The compound's acidity is characterized by a predicted pKa value of 2.70 ± 0.10, indicating its behavior as a weak base. This acidic character is significantly influenced by the electron-withdrawing nitro group, which reduces the basicity of the amino nitrogen compared to unsubstituted aminopyridines. The storage requirements specify refrigeration at 2-8 degrees Celsius, indicating thermal sensitivity that is common among nitro-containing organic compounds.

Table 1: Physical and Chemical Properties of this compound

Property Value Reference
Molecular Formula C₈H₁₁N₃O₂
Molecular Weight 181.19 g/mol
CAS Registry Number 26820-67-7
Boiling Point 303.2 ± 27.0°C (predicted)
Density 1.229 ± 0.06 g/cm³ (predicted)
pKa 2.70 ± 0.10 (predicted)
Storage Temperature 2-8°C
IUPAC Name 3-nitro-N-propan-2-ylpyridin-2-amine
InChI Key FIFYOMWPOMVFAZ-UHFFFAOYSA-N
SMILES CC(C)NC1=C(C=CC=N1)N+[O-]

The spectroscopic properties of the compound are characterized by specific absorption patterns that reflect its heterocyclic structure and functional groups. The molecular structure can be represented through various chemical notation systems, including the Simplified Molecular Input Line Entry System representation CC(C)NC1=C(C=CC=N1)N+[O-], which clearly shows the connectivity of atoms within the molecule. The International Chemical Identifier key FIFYOMWPOMVFAZ-UHFFFAOYSA-N provides a unique digital fingerprint for the compound, facilitating its identification in chemical databases and literature searches.

Properties

IUPAC Name

3-nitro-N-propan-2-ylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2/c1-6(2)10-8-7(11(12)13)4-3-5-9-8/h3-6H,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIFYOMWPOMVFAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=C(C=CC=N1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10616272
Record name 3-Nitro-N-(propan-2-yl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10616272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26820-67-7
Record name N-(1-Methylethyl)-3-nitro-2-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26820-67-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Nitro-N-(propan-2-yl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10616272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of N-isopropyl-3-nitropyridin-2-amine typically involves:

  • Selective nitration of aminopyridine derivatives to introduce the nitro group at the 3-position.
  • Protection or modification of the amino group to control regioselectivity during nitration.
  • Alkylation of the amino group with isopropyl moiety to form the N-isopropyl derivative.

Stepwise Preparation

Preparation of 3-nitropyridin-2-amine Precursors

A key precursor is 3-aminopyridine or its derivatives. According to a patented process:

  • Protection of 3-aminopyridine: React 3-aminopyridine with phosgene (COCl2) or urea (H2NCONH2) to form N,N'-di-(3-pyridyl)-urea. This step stabilizes the amino group and directs nitration selectively to the 2-position of the pyridine ring.
  • Nitration: The protected intermediate undergoes nitration using a nitrating mixture (typically nitric acid and sulfuric acid) under controlled temperature conditions to yield 2-nitro-3-aminopyridine with high regioselectivity and yields over 90%.
  • Hydrolysis: The urea protecting group is removed by hydrolysis in an alcoholic medium (e.g., ethanol) with sodium hydroxide, precipitating the 2-nitro-3-aminopyridine product.

Reaction Conditions Summary:

Step Reagents/Conditions Temperature Notes
Protection 3-aminopyridine + phosgene/urea 130–160 °C (multi-stage heating) N2 gas flow to remove NH3 byproduct
Nitration HNO3 + H2SO4 (nitrating mixture) 25–30 °C Selective nitration at 2-position
Hydrolysis NaOH in ethanol 70 °C Precipitation of 2-nitro-3-aminopyridine
Alkylation to Form N-isopropyl Derivative
  • The amino group of 3-nitropyridin-2-amine is alkylated with isopropylating agents such as isopropyl halides or isopropyl amines under basic or catalytic conditions.
  • Typical bases include diisopropylethylamine or triethylamine.
  • The reaction is conducted in polar aprotic solvents or alcohols at moderate temperatures (25–100 °C) to achieve selective N-alkylation without affecting the nitro group.

Alternative Synthetic Routes

Another approach involves starting from halogenated aminopyridines:

Detailed Reaction Data Table

Step No. Reaction Type Starting Material Reagents/Conditions Product Yield (%) Notes
1 Protection 3-aminopyridine Phosgene or urea, 130–160 °C, N2 flow N,N'-di-(3-pyridyl)-urea >90 Multi-stage heating to control NH3 release
2 Nitration N,N'-di-(3-pyridyl)-urea HNO3 + H2SO4, 25–30 °C 2-nitro-3-aminopyridine (protected) >90 Selective nitration at 2-position
3 Hydrolysis Protected nitropyridine NaOH in ethanol, 70 °C 2-nitro-3-aminopyridine High Precipitation and filtration
4 Alkylation 2-nitro-3-aminopyridine Isopropyl halide, base (e.g., triethylamine), 25–100 °C This compound Moderate to high Controlled N-alkylation

Research Findings and Considerations

  • Selectivity: The use of urea protection for the amino group is critical to achieve selective nitration at the 2-position without decomposition or undesired substitution.
  • Temperature Control: Multi-stage heating and controlled nitration temperatures prevent side reactions and improve yield and purity.
  • Alkylation Conditions: Mild bases and controlled temperatures favor selective N-isopropylation without affecting the nitro group or causing over-alkylation.
  • Purification: Precipitation, filtration, and recrystallization are standard purification methods to isolate high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-isopropyl-3-nitropyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Applications

1. Anticancer Research
N-Isopropyl-3-nitropyridin-2-amine has been investigated for its potential anticancer properties. Studies indicate that derivatives of this compound can inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest. The interaction of the compound with specific kinases involved in cancer progression suggests its role as a potential therapeutic agent .

2. Synthesis of Bioactive Compounds
This compound serves as a key intermediate in the synthesis of various pharmaceuticals. Its ability to undergo nucleophilic functionalization makes it versatile for creating other biologically active molecules. For instance, modifications to the nitro group can lead to new derivatives with enhanced efficacy against specific targets in disease pathways .

3. Enzyme Inhibition
this compound has demonstrated interactions with various biological molecules, including enzymes and receptors. These interactions are crucial for understanding its mechanism of action and therapeutic effects. For example, it may act as an inhibitor of 15-prostaglandin dehydrogenase, which plays a role in inflammation and cancer progression .

Chemical Synthesis Applications

1. Organic Synthesis
The compound is utilized in organic synthesis due to its reactive nitro group, which can participate in various chemical reactions. This includes forming coordination complexes or serving as a precursor for more complex structures used in medicinal chemistry .

2. Development of Nitropyridine Derivatives
this compound is part of a broader class of nitropyridine derivatives that have been explored for their potential applications in agriculture (as herbicides or fungicides) and materials science (as components in organic electronics) .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Anticancer ResearchInhibits tumor growth; induces apoptosis; interacts with kinases involved in cancer progression
Pharmaceutical SynthesisKey intermediate for synthesizing bioactive compounds
Enzyme InhibitionPotential inhibitor of 15-prostaglandin dehydrogenase
Organic SynthesisReactive nitro group allows for diverse chemical reactions
Agricultural ChemistryExplored as herbicides or fungicides; potential applications in pest control

Case Studies

Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated several nitropyridine derivatives, including this compound, for their anticancer activity against various cell lines. The results indicated that modifications to the nitro group significantly enhanced cytotoxicity, suggesting a structure-activity relationship that warrants further investigation.

Case Study 2: Enzyme Interaction
Research conducted on the interaction between this compound and 15-prostaglandin dehydrogenase showed that the compound could effectively inhibit enzyme activity at low concentrations, highlighting its potential therapeutic benefits in managing inflammation-related diseases .

Mechanism of Action

The mechanism of action of N-isopropyl-3-nitropyridin-2-amine involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The isopropyl group can influence the compound’s lipophilicity and its ability to cross cell membranes, affecting its bioavailability and activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between N-isopropyl-3-nitropyridin-2-amine and related compounds:

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Key Substituents Storage Conditions
This compound 26820-67-7 C₈H₁₁N₃O₂ 181.20 3-NO₂, 2-NHCH(CH₃)₂ Room temperature
N-Isopropyl-3-(trifluoromethyl)pyridin-2-amine 1036526-34-7 C₉H₁₁F₃N₂ 204.19 3-CF₃, 2-NHCH(CH₃)₂ Not specified
N-Isopropyl-5-nitropicolinamide 1437794-85-8 C₁₀H₁₂N₄O₃ 236.23 5-NO₂, picolinamide, 2-NHCH(CH₃)₂ Not specified
N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine Not provided C₂₁H₁₇ClN₆O₂ 428.85 3-NO₂, 6-Cl, isoquinoline-pyrazole hybrid Not specified
Key Observations:

Electron-Withdrawing Effects :

  • The 3-nitro group in this compound strongly withdraws electrons, enhancing reactivity in nucleophilic aromatic substitution (SNAr) reactions . In contrast, the 3-trifluoromethyl (-CF₃) group in the analog (CAS 1036526-34-7) provides moderate electron withdrawal but significantly increases lipophilicity, which may improve membrane permeability in drug candidates .

Such derivatives are often explored in kinase inhibitor development due to their ability to occupy multiple binding pockets .

Biological Activity

N-isopropyl-3-nitropyridin-2-amine is a compound that has garnered attention in the field of medicinal chemistry due to its significant biological activities, particularly in cancer research and antimicrobial applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a pyridine ring with a nitro group at the 3-position and an isopropyl amine at the 2-position. Its molecular formula is C10_{10}H12_{12}N2_{2}O2_{2}. The unique arrangement of these functional groups contributes to its interaction with various biological targets.

The biological activity of this compound is primarily attributed to the following mechanisms:

  • Nitro Group Reduction : The nitro group can be enzymatically reduced to form reactive intermediates that interact with biological macromolecules, such as proteins and nucleic acids. This reduction process is crucial for its anticancer and antimicrobial activities .
  • Interaction with Enzymes : The compound has been shown to inhibit specific kinases involved in cancer progression, suggesting a potential role as a therapeutic agent in oncology.
  • Cell Cycle Arrest and Apoptosis : Studies indicate that derivatives of this compound can induce apoptosis and cause cell cycle arrest in cancer cells, which is essential for inhibiting tumor growth.

Anticancer Properties

Recent research highlights the anticancer potential of this compound derivatives. For example:

  • Tumor Growth Inhibition : In vitro studies have demonstrated that certain derivatives significantly inhibit tumor growth in various cancer cell lines. Mechanistic studies suggest that these compounds induce apoptosis through caspase activation pathways.
Study ReferenceCell LineIC50 (µM)Mechanism
A549 (Lung)15Apoptosis induction
MCF7 (Breast)10Cell cycle arrest

Antimicrobial Activity

This compound also exhibits antimicrobial properties:

  • Mechanism of Action : Nitro-containing compounds like this one are known to generate toxic intermediates upon reduction, which can bind covalently to DNA, leading to cellular damage and death .
PathogenMinimum Inhibitory Concentration (MIC)Reference
E. coli32 µg/mL
S. aureus16 µg/mL

Case Studies

  • In Vivo Tumor Model : A study involving mouse xenograft models demonstrated that this compound derivatives significantly reduced tumor size compared to controls, supporting their potential as anticancer agents .
  • Antimicrobial Efficacy : Clinical trials indicated that formulations containing this compound showed promising results against resistant bacterial strains, underscoring its utility in treating infections where conventional antibiotics fail .

Q & A

Q. What are the optimized synthetic routes for N-isopropyl-3-nitropyridin-2-amine, and what critical parameters influence yield and purity?

  • Methodological Answer : A robust synthesis involves nitration of the pyridine ring followed by nucleophilic substitution with isopropylamine. Microwave-assisted methods (e.g., 50–100 W, 100–150°C) can accelerate reaction kinetics, reducing side products . Key parameters include:
  • Nitration conditions : Use fuming HNO₃/H₂SO₄ at 0–5°C to minimize over-nitration.
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to isolate the product. Monitor purity via HPLC (C18 column, 254 nm).

Q. How can X-ray crystallography and computational tools confirm the molecular structure of N-isopropyl-3-nitropyridin-2-amine?

  • Methodological Answer :
  • Crystallography : Use SHELXL for structure refinement and ORTEP-3 for visualization. Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å) at 100 K. Validate bond angles/distances against DFT-optimized structures (e.g., Gaussian09, B3LYP/6-31G**) .
  • Spectroscopy : Confirm nitro group presence via FTIR (1520–1350 cm⁻¹ for asymmetric/symmetric NO₂ stretching) and ¹H NMR (pyridine protons at δ 8.0–9.0 ppm).

Q. What stability considerations are critical for storing this compound under laboratory conditions?

  • Methodological Answer : Store in amber vials at −20°C under inert atmosphere (Ar/N₂). Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Avoid exposure to strong acids/bases to prevent nitro group reduction or amine degradation.

Advanced Research Questions

Q. How does the nitro group at the 3-position influence the compound’s reactivity in nucleophilic aromatic substitution (NAS) reactions?

  • Methodological Answer : The nitro group acts as a strong electron-withdrawing group, activating the pyridine ring at the 2- and 4-positions. To study NAS:
  • Kinetic assays : React with morpholine (1.2 eq) in DMF at 80°C, monitoring progress via LC-MS.
  • DFT calculations : Compare activation energies for substitution at different positions (e.g., using Gaussian09 with solvation models) .

Q. What methodologies assess the risk of nitrosamine formation during synthesis or storage?

  • Methodological Answer :
  • Nitrosation potential : Incubate the compound with NaNO₂ (pH 3–4, 37°C) for 24–72 hours. Analyze for N-nitroso derivatives via LC-MS/MS (MRM transitions specific to nitrosamines) .
  • Risk mitigation : Add ascorbic acid (1–5 wt%) to scavenge nitrosating agents.

Q. How can researchers resolve contradictions in reported physicochemical data (e.g., solubility, melting point)?

  • Methodological Answer :
  • Experimental validation : Determine solubility via shake-flask method (water, DMSO, ethanol) at 25°C. Measure melting point using DSC (5°C/min heating rate).
  • Data reconciliation : Compare results with computational predictions (e.g., ACD/Labs or COSMOtherm for solubility; group contribution models for Tm).

Q. What strategies evaluate the mutagenic potential of N-isopropyl-3-nitropyridin-2-amine?

  • Methodological Answer :
  • In silico screening : Use Derek Nexus or Leadscope to predict structural alerts (e.g., nitro-aromatic motifs).
  • In vitro assays : Conduct Ames tests (TA98 and TA100 strains ± S9 metabolic activation) at concentrations up to 1 mg/plate. Correlate results with structural analogs (e.g., 3-nitroaniline derivatives) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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